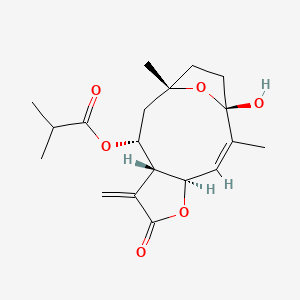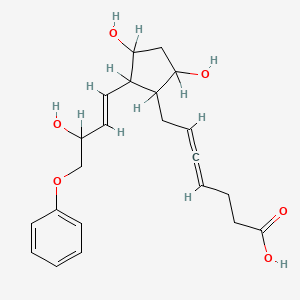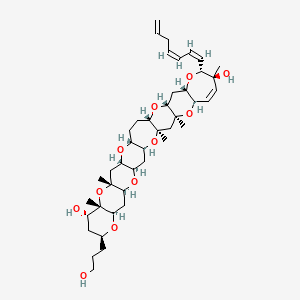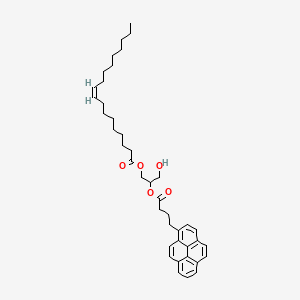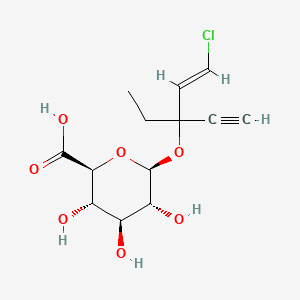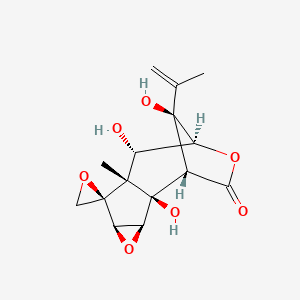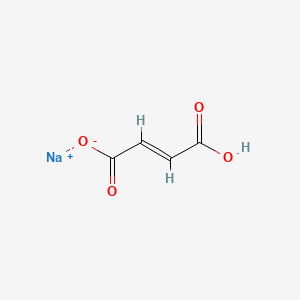
Fumarato monosódico
Descripción general
Descripción
Synthesis Analysis
The synthesis of monosodium fumarate can be approached through several methodologies. One common method involves the alcoholysis of maleic anhydride with alcohols, followed by isomerization in the presence of a catalyst such as aluminium trichloride. This process yields mono-n-alkyl fumarate with a reported total yield ranging from 79.2% to 87.3% (Zhang Xiao-lan, 2012). Similarly, monoethyl fumarate has been synthesized with maleic anhydride and ethanol, achieving a yield of 85% and purity over 99% (Lin Shou-qin, 2009).
Molecular Structure Analysis
The molecular structure of monosodium fumarate and related compounds has been extensively studied. For instance, coordination polymers featuring fumarate bridging have been synthesized, revealing intricate structural characteristics such as five-fold interpenetrated diamond-like networks and buckled sheets (Sanjit Konar et al., 2004). These structures are significant for understanding the molecular framework and potential applications of fumarate compounds.
Chemical Reactions and Properties
Fumarate compounds engage in various chemical reactions, leading to diverse properties and applications. For example, fumarate-bridged coordination polymers exhibit weak antiferromagnetic intramolecular interactions and single-ion zero field splitting, suggesting applications in magnetic and materials science (Sanjit Konar et al., 2004).
Physical Properties Analysis
The physical properties of fumarate compounds, such as their liquid crystalline behavior, are of particular interest. For instance, fumarates with two mesogenic groups have shown phase behavior influenced by spacer length, demonstrating their potential in materials science for applications requiring controlled phase transitions (K. Jaehnichen, L. Häussler, & M. Rätzsch, 1996).
Chemical Properties Analysis
The chemical properties of monosodium fumarate derivatives extend to their applications in CO_2 adsorption, showcasing the relevance of fumarate compounds in environmental science. Zr-fumarate MOFs have been synthesized and characterized, revealing significant CO_2 uptake capacity, which underscores the potential of these materials in gas sorption and separation technologies (M. Ganesh et al., 2014).
Aplicaciones Científicas De Investigación
Industria alimentaria: Acidulante
El fumarato monosódico (MONOFUMAR™) se utiliza ampliamente como acidulante en la industria alimentaria. Se utiliza particularmente en productos como jugo, polvo para hornear para pan y pasteles, y condimentos . Su función como acidulante ayuda a mantener el sabor fresco de los jugos de frutas al preservar el potencial de oxidación-reducción requerido para el jugo fresco, manteniendo así el sabor natural intacto .
Mejora de las bebidas: solubilidad y sabor
En las bebidas, la excelente solubilidad del this compound en comparación con el ácido fumárico ordinario lo convierte en una opción preferida. Se disuelve 10 veces mejor en agua, lo cual es especialmente beneficioso para las bebidas donde la claridad y la solubilidad son esenciales . Además, cuando se utiliza con ácido cítrico, proporciona un excelente sabor ácido, mejorando el perfil de sabor general de la bebida .
Preservación de la acidez natural en los jugos de frutas
Añadir this compound durante la fabricación de zumo de fruta ayuda a preservar el sabor ácido natural y suave del zumo. Esto se debe a su efecto tampón, que mantiene la acidez natural que a menudo se pierde durante el procesamiento del zumo .
Ingeniería metabólica: producción microbiana
El this compound también es significativo en el campo de la ingeniería metabólica. Se utiliza en la producción microbiana de L-aspartato y sus derivados, que son importantes en la síntesis de varios bioquímicos. La ingeniería metabólica de los microorganismos implica optimizar sus vías metabólicas para mejorar la producción de estos compuestos .
Aplicaciones farmacéuticas: síntesis bioquímica
En farmacéutica, el this compound puede utilizarse como precursor o intermedio en la síntesis de ciertos fármacos. Sus propiedades pueden aprovecharse en el desarrollo de medicamentos que requieren un acidulante estable o un compuesto con características de solubilidad específicas .
Investigación y desarrollo: propiedades químicas
La estructura química y las propiedades del this compound, como su doble enlace y su acción reductora, son de interés en investigación y desarrollo. Los científicos estudian estas propiedades para comprender y desarrollar nuevas aplicaciones en diversos campos, como la ciencia de los materiales y la bioquímica .
Mecanismo De Acción
Monosodium fumarate is used as a food additive, widely appreciated amongst the beverage industry, used as an acidity regulator and flavor enhancer . The addition of monosodium fumarate produces a suitable resolution effect by the double bond formation, preserving necessary oxidation-reduction, and thus maintaining the fresh flavor .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Direcciones Futuras
The future outlook of the Monosodium Fumarate (MSF) market is promising, as there is a growing demand for food preservatives that can extend the shelf life of products while maintaining their quality and taste . The global market for Monosodium Fumarate (MSF) is expected to witness significant growth in the coming years .
Propiedades
IUPAC Name |
sodium;(E)-4-hydroxy-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKOZSIJXBAJG-TYYBGVCCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-16-7 (Parent) | |
| Record name | Sodium maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70873768 | |
| Record name | Monosodium fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5873-57-4, 18016-19-8, 7704-73-6 | |
| Record name | Sodium fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monosodium fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fumaric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium hydrogen fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11949924I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Research indicates that monosodium fumarate can alter the rumen microbial ecosystem and fermentation processes in sheep. Specifically, it has been shown to:
- Decrease ammonia nitrogen concentration: This suggests a potential improvement in nitrogen utilization efficiency in sheep. [], []
- Modulate volatile fatty acid (VFA) production: Studies show a decrease in the acetate to propionate ratio, which might impact energy metabolism. [], []
- Influence microbial populations: While not directly affecting fungi or Ruminococcus flavefaciens, it decreases protozoa, methanogens, Fibrobacter succinogenes, and Butyrivibrio fibrisolvens populations. [], []
A: Yes, studies suggest that monosodium fumarate, particularly when combined with essential oils or their active components, can significantly reduce methane production in in vitro rumen fermentation models. [], [] This effect is attributed to:
- Direct inhibition of methanogens: Monosodium fumarate acts as a hydrogen sink, diverting hydrogen away from methane production. []
- Synergistic effects with essential oils: The combination with essential oils enhances the methane-inhibiting effect, possibly due to the combined impact on methanogens and protozoa. [], []
ANone: The solubility of monosodium fumarate is influenced by various factors, including:
- Solvent type: Studies have investigated its solubility in various neat and binary solvent systems. []
- Temperature: Like most solutes, its solubility generally increases with temperature. []
- pH: The pH of the solution influences the ionization state of monosodium fumarate, affecting its solubility. []
- Presence of other solutes: The presence of glucose has minimal impact, while ethanol can affect the solubility of both fumaric acid and its sodium salts. []
A: The crystal structure of sodium hydrogen fumarate has been determined using X-ray crystallography. Key features include: []
- Triclinic unit cell: The crystal belongs to the triclinic crystal system. []
- Hydrogen bonding: Fumarate groups are linked by hydrogen bonds in chains along a specific axis. []
- Non-planar fumarate group: Unlike the planar structure of fumaric acid, the fumarate group in sodium hydrogen fumarate is non-planar with one COOH group twisted out of plane. []
A: While monosodium fumarate is generally considered safe as a food additive, its potential to promote the growth of Campylobacter concisus warrants further investigation. [] This is particularly relevant in the context of inflammatory bowel disease (IBD), where both dietary factors and C. concisus have been implicated. Further research is needed to determine if dietary intake of fumaric acid and its sodium salts could influence the composition of the gut microbiome and potentially exacerbate IBD symptoms in susceptible individuals. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[11C]MeNER](/img/structure/B1232461.png)

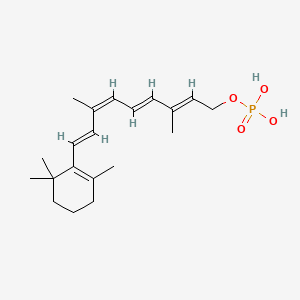
![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)


